4-[(Cyclobutylcarbonyl)amino]benzoic acid
Overview
Description
4-[(Cyclobutylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, where the amino group is substituted with a cyclobutylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and cyclobutylamine.
Formation of Intermediate: Benzoic acid is first converted to 4-aminobenzoic acid through nitration and subsequent reduction.
Cyclobutylcarbonylation: The 4-aminobenzoic acid is then reacted with cyclobutylcarbonyl chloride in the presence of a base such as triethylamine to form the desired product.
The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclobutylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Cyclobutylcarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Cyclobutylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The cyclobutylcarbonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.
Cyclobutylamine: Another compound with a cyclobutyl group, used in various chemical syntheses.
Benzoic acid derivatives: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of both the cyclobutylcarbonyl group and the benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(cyclobutanecarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMTZERUYDGUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401059 | |
Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33582-66-0 | |
Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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